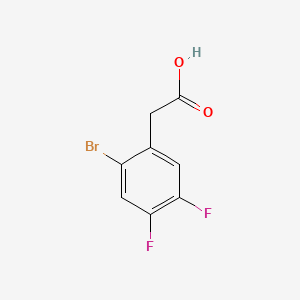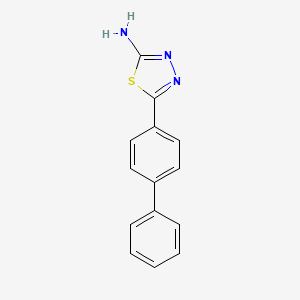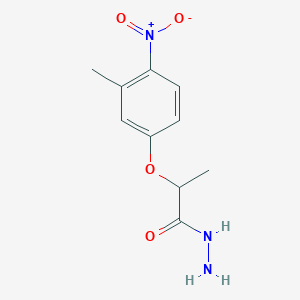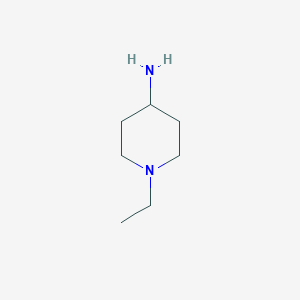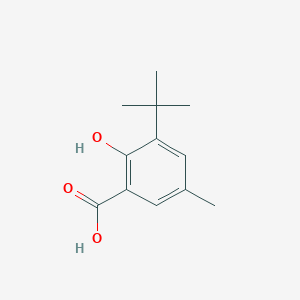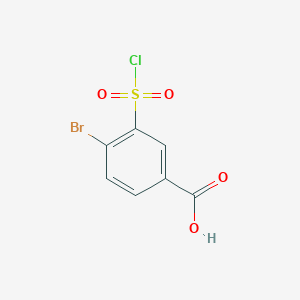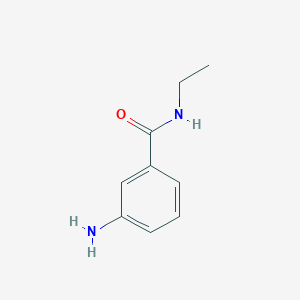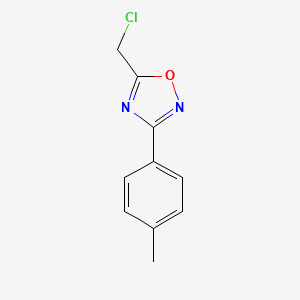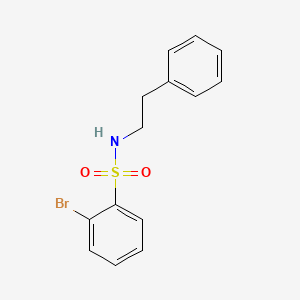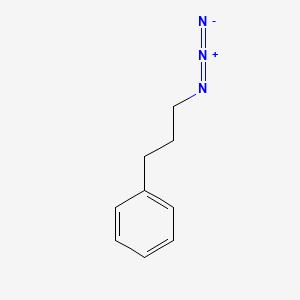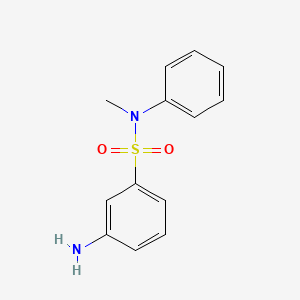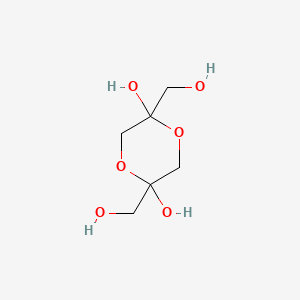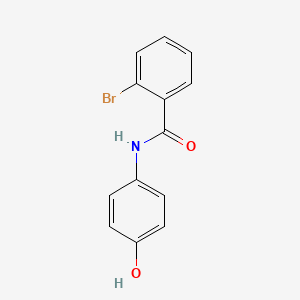
2-bromo-N-(4-hydroxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(4-hydroxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The presence of a bromine atom and a hydroxyphenyl group in the molecule suggests potential for various chemical reactions and biological activities. While the specific compound 2-bromo-N-(4-hydroxyphenyl)benzamide is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and studied for their properties and potential applications.
Synthesis Analysis
The synthesis of related benzamide derivatives is well-documented. For instance, antipyrine-like derivatives of benzamides have been synthesized in good yields and characterized spectroscopically . Similarly, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antimicrobial activities . These methods could potentially be adapted for the synthesis of 2-bromo-N-(4-hydroxyphenyl)benzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . For example, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray single crystal diffraction . These techniques could be applied to determine the molecular structure of 2-bromo-N-(4-hydroxyphenyl)benzamide.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. The presence of a bromine atom in the 2-bromo-N-(4-hydroxyphenyl)benzamide molecule suggests that it could be used as an intermediate in the synthesis of other compounds, such as phenanthridinone . The reactivity of the bromine atom could also facilitate further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms and hydroxy groups can affect the compound's solubility, melting point, and reactivity. The antimicrobial activity of benzamide derivatives has been evaluated, with some compounds showing broad-spectrum activity against various microorganisms . Additionally, the spectroscopic properties of these compounds can be studied using techniques like IR, NMR, and mass spectrometry .
Relevant Case Studies
Several case studies highlight the potential applications of benzamide derivatives. For example, certain benzamide compounds have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) . Moreover, metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide have been evaluated for their anti-cancer properties . These studies provide insights into the possible uses of 2-bromo-N-(4-hydroxyphenyl)benzamide in medical research.
Applications De Recherche Scientifique
Scientific Research Applications of 2-bromo-N-(4-hydroxyphenyl)benzamide
Antimicrobial Activity
2-bromo-N-(4-hydroxyphenyl)benzamide derivatives have been synthesized and tested for antimicrobial activities. Studies have shown these compounds exhibit significant activity against certain bacterial and fungal strains. For example, certain derivatives were more active against tested microbes, showing inhibition zones of 6-12 mm, while the most effective compound against S. pyogenes was N-(4-bromo-phenyl)-2-hydroxy-benzamide with a 14 mm inhibition zone. However, these compounds presented no effect against S. aureus, S. flexneri, S. typhimurium, and C. parapsilopsis at the tested concentration (Ienascu et al., 2019).
Antifungal Properties
In addition to their antimicrobial properties, 2-bromo-N-(4-hydroxyphenyl)benzamide derivatives have also shown antifungal properties. These compounds have been tested against phyto-pathogenic fungi and common yeast strains. The antifungal activity was assessed using the disc diffusion method, and results showed that some compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, exhibited significant antifungal activity, with MIC values indicating strong inhibition (Ienascu et al., 2018).
Thermotropic Dendrimers
The synthesis and characterization of compounds related to 2-bromo-N-(4-hydroxyphenyl)benzamide have been crucial in the development of "willowlike" thermotropic dendrimers. These dendrimers have potential applications in material science and nanotechnology. The phase-transfer-catalyzed polyetherification of certain monomers, followed by in situ alkylation, leads to soluble hyperbranched polymers with specific chain ends, which can have various applications in creating new materials (Percec et al., 1994).
N-benzoylation of Aminophenols
2-bromo-N-(4-hydroxyphenyl)benzamide has been involved in studies focusing on the N-benzoylation of aminophenols. This process is significant for creating compounds of biological interest. The products of this process, N-(2-hydroxyphenyl)benzamides, have been identified through various chemical tests and spectral data, indicating the potential for these compounds in various biological applications (Singh et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-N-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCHLSBZTUMRNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403650 |
Source


|
| Record name | 2-bromo-N-(4-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-hydroxyphenyl)benzamide | |
CAS RN |
92059-97-7 |
Source


|
| Record name | 2-bromo-N-(4-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

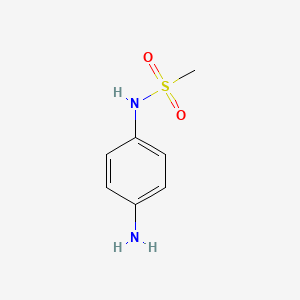
![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
